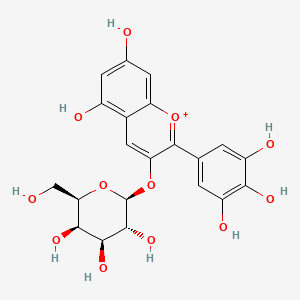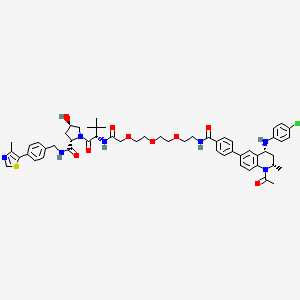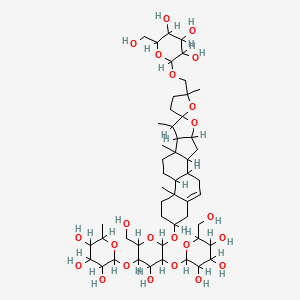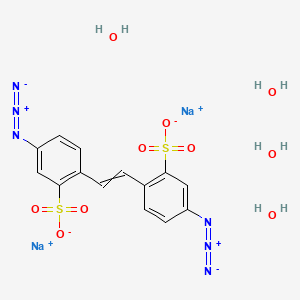
Cyanidin 3-arabinoside cation
描述
花青素-3-阿拉伯糖苷是一种天然存在的黄酮类化合物,属于花青素类,存在于各种水果和蔬菜中。它以其鲜艳的红色至紫色而闻名,常见于浆果,如黑莓和覆盆子。 该化合物因其强大的抗氧化特性和潜在的健康益处而备受关注,包括抗炎和抗癌活性 .
准备方法
合成路线和反应条件: 花青素-3-阿拉伯糖苷可以通过提取富含花青素的植物材料,然后进行纯化和结晶过程来合成。 提取通常涉及使用甲醇或乙醇等溶剂,通过柱色谱等技术实现纯化 .
工业生产方法: 花青素-3-阿拉伯糖苷的工业生产涉及从天然来源(如浆果)的大规模提取。该过程包括压碎浆果,使用溶剂提取花青素,然后通过结晶和色谱纯化化合物。 该方法确保生产出适用于各种应用的高纯度花青素-3-阿拉伯糖苷 .
化学反应分析
反应类型: 花青素-3-阿拉伯糖苷会经历几种类型的化学反应,包括:
氧化: 这种反应会导致醌和其他氧化衍生物的形成。
还原: 还原反应可以将花青素-3-阿拉伯糖苷转化为其相应的无色花青素形式。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
主要产物:
氧化: 醌和其他氧化衍生物。
还原: 无色花青素。
取代: 乙酰化和糖基化衍生物.
科学研究应用
花青素-3-阿拉伯糖苷具有广泛的科学研究应用:
化学: 它被用作天然染料和 pH 指示剂,因为它在不同 pH 环境中的颜色会发生变化。
生物学: 该化合物因其抗氧化特性而被研究,有助于减少细胞中的氧化应激。
作用机制
花青素-3-阿拉伯糖苷主要通过其抗氧化活性发挥作用。它清除自由基并减少细胞中的氧化应激。 该化合物还调节各种信号通路,包括 p38 依赖的内质网-线粒体接触,这对细胞衰老和线粒体功能起着至关重要的作用 . 通过抑制线粒体相关内质网膜的形成,花青素-3-阿拉伯糖苷有助于维持细胞健康并预防过早衰老 .
类似化合物:
- 花青素-3-葡萄糖苷
- 花青素-3-芸香糖苷
- 花青素-3-半乳糖苷
比较: 花青素-3-阿拉伯糖苷因其独特的糖基部分阿拉伯糖而独一无二,这影响了它的溶解度、稳定性和生物利用度。与具有葡萄糖基部分的花青素-3-葡萄糖苷相比,花青素-3-阿拉伯糖苷在体内的吸收和代谢特征可能不同。 这种独特性使其成为靶向治疗应用和研究的有价值的化合物 .
相似化合物的比较
- Cyanidin 3-O-glucoside
- Cyanidin 3-O-rutinoside
- Cyanidin 3-O-galactoside
Comparison: Cyanidin 3-O-arabinoside is unique due to its specific sugar moiety, arabinose, which influences its solubility, stability, and bioavailability. Compared to cyanidin 3-O-glucoside, which has a glucose moiety, cyanidin 3-O-arabinoside may exhibit different absorption and metabolic profiles in the body. This uniqueness makes it a valuable compound for targeted therapeutic applications and research .
属性
IUPAC Name |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1/t14-,17-,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVMQMKRICXJC-DEYWJSPQSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346548 | |
| Record name | Cyanidin-3-O-alpha-arabinopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792868-19-0 | |
| Record name | Cyanidin 3-arabinoside cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0792868190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin-3-O-alpha-arabinopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-ARABINOSIDE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW58C53PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)




